molecular formula C11H17Br2N B14512989 1-(6-Bromohexyl)pyridin-1-ium bromide CAS No. 62884-14-4

1-(6-Bromohexyl)pyridin-1-ium bromide

Cat. No.: B14512989
CAS No.: 62884-14-4
M. Wt: 323.07 g/mol
InChI Key: YPRRUYMLOKGKGT-UHFFFAOYSA-M
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Description

1-(6-Bromohexyl)pyridin-1-ium bromide is a quaternary ammonium compound with the molecular formula C11H17Br2N. It is a pyridinium salt where the pyridine ring is substituted with a 6-bromohexyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(6-Bromohexyl)pyridin-1-ium bromide can be synthesized through the reaction of pyridine with 1,6-dibromohexane. The reaction typically occurs in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The resulting product is then purified through recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors. The product is then purified using industrial-scale purification techniques such as distillation or large-scale chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-(6-Bromohexyl)pyridin-1-ium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(6-Bromohexyl)pyridin-1-ium bromide involves its interaction with biological molecules and cellular structures. The compound can interact with nucleic acids and proteins, leading to the disruption of cellular processes. It can also act as an antimicrobial agent by disrupting the cell membrane integrity of microorganisms .

Molecular Targets and Pathways:

Comparison with Similar Compounds

1-(6-Bromohexyl)pyridin-1-ium bromide can be compared with other similar compounds such as:

Uniqueness: this compound is unique due to its specific substitution pattern and the presence of a bromide counterion, which imparts distinct chemical and physical properties compared to its analogs .

Properties

CAS No.

62884-14-4

Molecular Formula

C11H17Br2N

Molecular Weight

323.07 g/mol

IUPAC Name

1-(6-bromohexyl)pyridin-1-ium;bromide

InChI

InChI=1S/C11H17BrN.BrH/c12-8-4-1-2-5-9-13-10-6-3-7-11-13;/h3,6-7,10-11H,1-2,4-5,8-9H2;1H/q+1;/p-1

InChI Key

YPRRUYMLOKGKGT-UHFFFAOYSA-M

Canonical SMILES

C1=CC=[N+](C=C1)CCCCCCBr.[Br-]

Origin of Product

United States

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